
Acetic acid;2-phenylmethoxypropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-phenylmethoxypropane-1,3-diol, also known as 2-O-benzylglycerol diacetate, is an organic compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of an acetic acid group and a 2-phenylmethoxypropane-1,3-diol moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-phenylmethoxypropane-1,3-diol typically involves the reaction of 2-phenylmethoxy-1,3-propanediol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction proceeds through the acetylation of the hydroxyl groups, resulting in the formation of the diacetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-phenylmethoxypropane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-phenylmethoxypropane-1,3-diol has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2-phenylmethoxypropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions . The acetoxy groups can undergo hydrolysis, releasing acetic acid and the corresponding diol, which can further react with other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxanes: These compounds are structurally similar and can be synthesized from carbonyl compounds with 1,3-propanediol.
1,3-Dioxolanes: Similar to 1,3-dioxanes, these compounds are formed from carbonyl compounds with 1,2-ethanediol.
Uniqueness
Acetic acid;2-phenylmethoxypropane-1,3-diol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as a protecting group for diols and its applications in various fields of research and industry further highlight its distinctiveness .
Eigenschaften
CAS-Nummer |
105409-38-9 |
|---|---|
Molekularformel |
C14H22O7 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
acetic acid;2-phenylmethoxypropane-1,3-diol |
InChI |
InChI=1S/C10H14O3.2C2H4O2/c11-6-10(7-12)13-8-9-4-2-1-3-5-9;2*1-2(3)4/h1-5,10-12H,6-8H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
FQLSBTAAQZGXQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)COC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
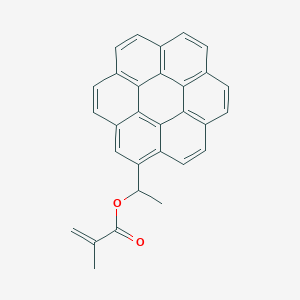
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
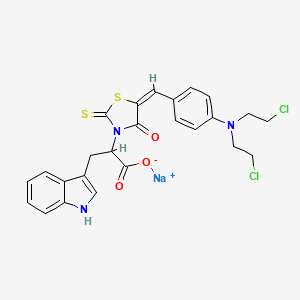

![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
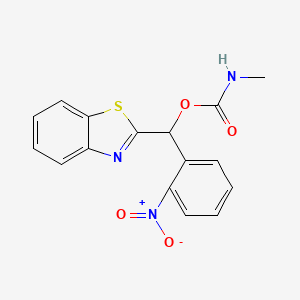
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
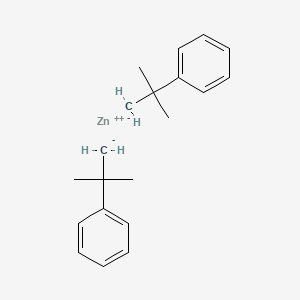
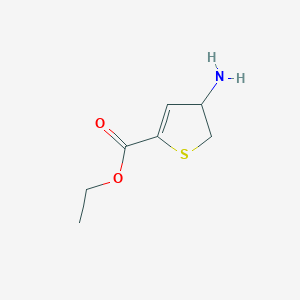
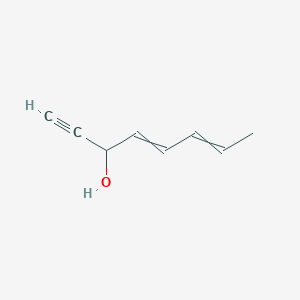
![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
